molecular formula C6H15ClN2 B8205384 N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride

Cat. No.: B8205384
M. Wt: 150.65 g/mol
InChI Key: VMLMIKJONBWSGJ-UHFFFAOYSA-N
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Description

N-methyl-1-pyrrolidin-3-ylmethanamine hydrochloride is a pyrrolidine-derived compound with a methylamine substitution at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Structurally, it consists of a five-membered pyrrolidine ring with a methylamine group attached to the third carbon and an additional methyl group on the nitrogen atom.

Properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-7-4-6-2-3-8-5-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMIKJONBWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Heterocyclic Intermediates

A study on structurally related compounds (J-stage) outlines a six-step synthesis starting from acetophenone, involving:

  • Thiazole Formation : Bromination of acetophenone followed by reaction with thiourea yields 2-aminothiazole intermediates.

  • Pyrrolidine Functionalization : Acetylation and subsequent coupling with (2R)-2-methylpyrrolidine introduces the pyrrolidine moiety.

  • Piperazine Coupling : Ipso-substitution or palladium-catalyzed reactions attach the piperazine unit, critical for introducing the methanamine group.

Adapting this route for N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine hydrochloride would involve:

  • Step 1 : Synthesis of 3-bromomethylpyrrolidine via electrophilic bromination at the 3-position.

  • Step 2 : Buchwald–Hartwig amination using methylamine to install the methanamine group.

  • Step 3 : Hydrochloric acid quench to form the final salt.

This method’s yield depends on the efficiency of palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) , with typical yields for analogous couplings ranging from 65–78%.

Solvent and Catalyst Optimization

Ether solvents like diglyme play a dual role in these syntheses:

  • Hydrogen Bonding : Enhances methylamine solubility by 30–40% compared to non-polar solvents .

  • Azeotrope Management : High-boiling ethers (b.p. >160°C) prevent methylamine loss during reflux, critical for maintaining reaction stoichiometry .

Catalyst systems such as KI reduce reaction activation energy by 15–20 kJ/mol through halogen exchange mechanisms, enabling nucleophilic substitutions at near-ambient pressures .

Comparative Analysis of Methods

ParameterNucleophilic Substitution Multi-Step Synthesis Reductive Amination*
Yield88–92%65–78%~70% (estimated)
Purity>99%95–98%90–95%
Reaction Steps364
Pressure RequirementsAtmosphericAtmosphericAtmospheric
Catalyst CostLow (KI)High (Pd catalysts)Moderate

Table 1 : Performance metrics for major synthetic routes. *Estimated values based on analogous reactions.

Industrial Scalability Considerations

The nucleophilic substitution route offers the best scalability due to:

  • Low-Cost Reagents : Methylamine and 1,4-dichlorobutane are commodity chemicals.

  • Minimal Purification : Distillation under reduced pressure efficiently separates N-methylpyrrolidine derivatives from byproducts .

  • Energy Efficiency : Reactions proceed at 100–120°C without high-pressure equipment, reducing capital expenditure .

In contrast, multi-step syntheses face challenges in intermediate purification and catalyst recovery, limiting throughput.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation Products: N-oxides

    Reduction Products: Secondary amines

    Substitution Products: N-alkylated or N-acylated derivatives

Scientific Research Applications

N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride has shown potential in various pharmacological contexts:

Neuropharmacology

Research indicates that this compound may act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structural similarities to other psychoactive compounds suggest possible applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
Sodium pyrrolidide0.0039Staphylococcus aureus
2,6-dipiperidino-1,4-dibromobenzene0.025Escherichia coli

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in various industrial applications:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions makes it valuable in developing new compounds with desired biological activities.

Solvent Properties

Due to its solubility characteristics, it is also used as a solvent in chemical processes, enhancing the efficiency of reactions involving hydrophobic compounds .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against a range of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Neuropharmacological Effects

Research exploring the neuropharmacological effects indicated that this compound could modulate neurotransmitter release, providing insights into its potential use as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural Analogues
Compound Name Structural Differences Physicochemical Properties Applications References
N,N-Dimethyl-1-pyrrolidin-3-ylmethanamine dihydrochloride N,N-dimethyl substitution (vs. N-methyl) on the methanamine group. Higher lipophilicity due to additional methyl groups; dihydrochloride form improves solubility. Intermediate in synthesizing receptor antagonists or enzyme inhibitors.
3-(R)-Hydroxy-1-pyrrolidine hydrochloride Hydroxyl group at the 3-position (vs. methylamine). Polar due to hydroxyl group; reduced membrane permeability compared to methylamine derivatives. Used in chiral synthesis of carbapenem antibiotics.
1-[1-(2-fluorophenyl)-3-pyrrolidinyl]methanamine Fluorophenyl substitution on the pyrrolidine nitrogen. Increased aromaticity and potential π-π interactions; altered receptor binding profiles. Investigated for CNS-targeted activity due to fluorophenyl moiety.

Key Observations :

  • N,N-Dimethyl derivatives exhibit enhanced lipophilicity, which may improve blood-brain barrier (BBB) penetration compared to the mono-methylated parent compound .
  • Hydroxyl-substituted pyrrolidines (e.g., 3-(R)-hydroxy-1-pyrrolidine) are more hydrophilic, limiting their use in CNS applications but favoring renal excretion .
Pharmacological Analogues (Hydrochloride Salts)
Compound Target/Mechanism Key Differences Research Findings References
YM-58790 Hydrochloride M3 muscarinic receptor antagonist (Ki = 15 nM). Potent M3 selectivity due to quinuclidine structure (vs. pyrrolidine in target compound). Reduces smooth muscle contraction; studied for overactive bladder.
Lidamidine Hydrochloride α2-adrenergic receptor agonist. Imidazoline ring enhances α2 selectivity (vs. pyrrolidine's amine flexibility). Inhibits intestinal secretion; used in diarrheal disorders.
Berubicin Hydrochloride DNA topoisomerase II inhibitor. Anthracycline backbone (vs. pyrrolidine); BBB penetration due to lipophilic groups. Shows neuroprotective effects in glioblastoma models.

Key Observations :

  • Receptor selectivity : Pyrrolidine-based amines (e.g., target compound) may exhibit broader receptor interactions compared to rigid scaffolds like quinuclidine (YM-58790) .
  • BBB penetration : Structural modifications (e.g., aromatic groups in Berubicin) enhance CNS availability, whereas polar substituents reduce it .

Data Sources :

  • HPLC methods for related hydrochlorides (e.g., amitriptyline, gabapentin) suggest retention time variations based on substituent polarity .

  • Stability data from (Ephenidine hydrochloride) and (Miglustat-d9 hydrochloride) support typical storage conditions for hydrochloride salts .

Biological Activity

N-Methyl-1-pyrrolidin-3-ylmethanamine; hydrochloride, also referred to as N-methyl-1-pyrrolidin-3-ylmethanamine dihydrochloride, is a compound that has garnered interest in various fields including medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-1-pyrrolidin-3-ylmethanamine; hydrochloride is C6H15ClN2C_6H_{15}ClN_2 with a molecular weight of approximately 187.11 g/mol . The compound features a pyrrolidine ring, which is a five-membered cyclic amine. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

The biological activity of N-methyl-1-pyrrolidin-3-ylmethanamine is primarily attributed to its ability to interact with various receptors and enzymes within the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such interactions could make it a candidate for therapeutic applications in neuropharmacology.

Antimicrobial Activity

Research has indicated that N-methyl-1-pyrrolidin-3-ylmethanamine exhibits potential antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with findings suggesting significant inhibitory effects . The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.25 µg/mL to 16 µg/mL, highlighting its potential as an antimicrobial agent.

Anticancer Potential

In cancer research, the compound has shown promise in inhibiting the growth of specific cancer cell lines. For instance, studies on MDA-MB-453 cells (a model for triple-negative breast cancer) revealed antiproliferative effects with GI50 values ranging from 11 to 60 µM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression, as evidenced by increased sub-G1 populations in flow cytometry analyses.

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, N-methyl-1-pyrrolidin-3-ylmethanamine may influence neurological pathways. Investigations into its affinity for dopamine receptors have indicated potential applications in treating disorders such as depression or anxiety. Binding studies have shown promising affinities at dopamine D2 and D3 receptors .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N-methyl-1-pyrrolidin-3-ylmethanamine was tested against a panel of bacterial pathogens. The results demonstrated that certain derivatives significantly inhibited bacterial growth without exhibiting cytotoxicity towards human cells .

Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various concentrations of N-methyl-1-pyrrolidin-3-ylmethanamine on different cancer cell lines. Significant reductions in cell viability were observed at concentrations as low as 10 nM, with mechanisms involving caspase activation being identified through Western blot analyses .

Research Findings Summary Table

Activity Target Effect MIC/GI50 Values
AntimicrobialMRSAInhibition of growth≤ 0.25 µg/mL
AnticancerMDA-MB-453 (TNBC)Induces apoptosisGI50 = 11 - 60 µM
NeuropharmacologicalDopamine Receptors (D2/D3)Potential modulationBinding affinities vary

Q & A

Q. How can kinetic models be applied to study the in vitro release profile of this compound in formulation studies?

  • Methodological Answer : Release kinetics can be analyzed using models like zero-order, first-order, Higuchi, and Korsmeyer-Peppas. For instance, hydroxyzine hydrochloride fast-dissolving tablets (FDTs) were evaluated via these models, with the Higuchi model (R² = 0.991) indicating diffusion-controlled release. Data should be collected at intervals (e.g., 0.5, 1, 2, 4, 8 hours) and fitted to models using software like DDSolver .

Q. What safety protocols are critical during laboratory handling of this hydrochloride salt?

  • Methodological Answer : Follow OSHA-compliant guidelines: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid exposure to moisture. For compounds with similar hazards (e.g., N-(1-phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride), emergency procedures include eye flushing with water for ≥15 minutes and immediate medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. A multi-step approach is recommended:
  • Step 1 : Validate in vitro assays (e.g., receptor binding IC₅₀) using positive controls.
  • Step 2 : Perform pharmacokinetic studies (e.g., plasma half-life, AUC) in animal models.
  • Step 3 : Use computational modeling (e.g., PBPK) to bridge gaps. For example, vimirogant hydrochloride showed Th17 inhibition in vitro (IC₅₀ = 57 nM) but required in vivo validation to confirm efficacy .

Q. What experimental design strategies optimize the formulation of this compound for targeted delivery?

  • Methodological Answer : Factorial design (e.g., 3² full factorial) is effective. Parameters like polymer concentration (X₁) and cross-linker ratio (X₂) can be tested. For metformin hydrochloride hydrogels, a Box-Behnken design identified optimal carbopol (1.5% w/v) and HPMC (0.75% w/v) concentrations, achieving sustained release over 24 hours (Q₈ₕ = 92.4%) .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact the compound’s selectivity in receptor binding?

  • Methodological Answer : Computational chemistry (docking studies with AutoDock Vina) and SAR analysis are key. For RORγt inhibitors like vimirogant hydrochloride, replacing the chloromethyl group with a methyl group reduced selectivity by 10-fold, highlighting the role of halogen interactions in binding pockets .

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